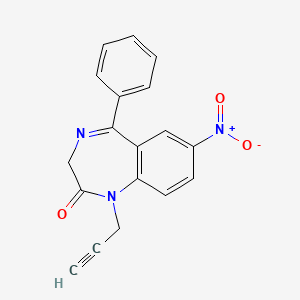
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)- is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by its unique structural features, including a nitro group at the 7th position and a propynyl group at the 1st position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor.
Nitration: Introduction of the nitro group at the 7th position can be achieved through nitration reactions using nitric acid and sulfuric acid.
Alkylation: The propynyl group is introduced at the 1st position through alkylation reactions using propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The benzodiazepine core allows for various substitution reactions, particularly at the 5-phenyl and 7-nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Oxidized derivatives of the propynyl group.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted benzodiazepine derivatives depending on the reagents used.
科学的研究の応用
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors, particularly GABA receptors.
Medicine: Potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical studies.
作用機序
The compound exerts its effects primarily through its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system. The result is a calming effect, muscle relaxation, and reduced anxiety.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with a similar core structure but different substituents.
Oxazepam: Contains a hydroxyl group at the 3rd position instead of a nitro group at the 7th position.
Nitrazepam: Similar nitro group at the 7th position but lacks the propynyl group.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)- is unique due to its specific combination of a nitro group at the 7th position and a propynyl group at the 1st position. This unique structure may confer distinct pharmacological properties and reactivity compared to other benzodiazepines.
特性
CAS番号 |
52465-42-6 |
|---|---|
分子式 |
C18H13N3O3 |
分子量 |
319.3 g/mol |
IUPAC名 |
7-nitro-5-phenyl-1-prop-2-ynyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C18H13N3O3/c1-2-10-20-16-9-8-14(21(23)24)11-15(16)18(19-12-17(20)22)13-6-4-3-5-7-13/h1,3-9,11H,10,12H2 |
InChIキー |
CPRXMYGXMWGHJX-UHFFFAOYSA-N |
正規SMILES |
C#CCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


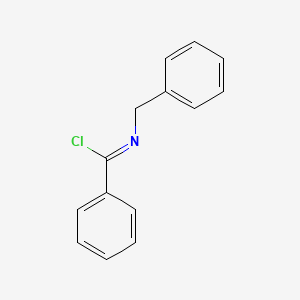
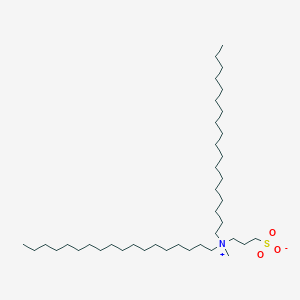
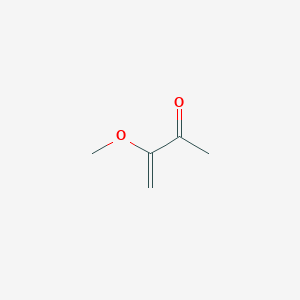
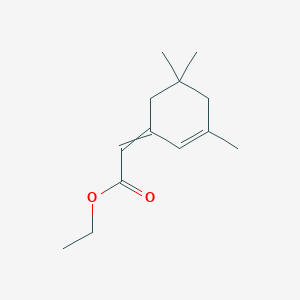



![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)
![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)
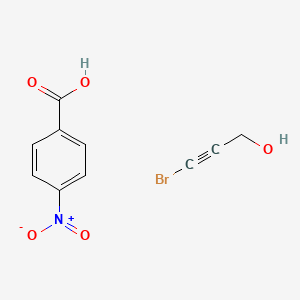
![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)
![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
